1-(Benzyloxy)-3-bromo-5-fluorobenzene
Overview
Description
1-(Benzyloxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-fluorobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity. The molecular targets and pathways involved can vary, but the compound’s ability to undergo various substitutions and coupling reactions makes it a versatile building block in organic synthesis.
Comparison with Similar Compounds
- 1-(Benzyloxy)-3-bromo-4-fluorobenzene
- 1-(Benzyloxy)-2-bromo-5-fluorobenzene
- 1-(Benzyloxy)-3-chloro-5-fluorobenzene
Uniqueness: 1-(Benzyloxy)-3-bromo-5-fluorobenzene is unique due to the specific positions of the substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The combination of benzyloxy, bromo, and fluoro groups provides a distinct set of chemical properties that can be exploited in various synthetic applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNCAKNJIQBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460285 | |
Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130722-44-0 | |
Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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